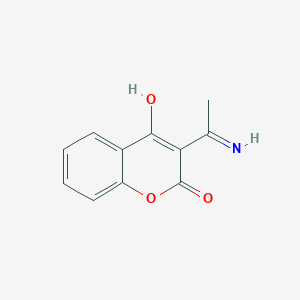
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an ethanimidoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base such as piperidine in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired product.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs large-scale batch reactors. The use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, is common in these processes . These catalysts facilitate the condensation reactions and improve the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbon-carbon double bond can be reduced to a single bond.
Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethanimidoyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 3-ethanoyl-4-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-ethanimidoyl-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The biological activity of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanimidoyl group can participate in covalent interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-cinnamoyl-4-hydroxy-2H-chromen-2-one: Known for its antimalarial activity.
4-hydroxy-3-nitro-2H-chromen-2-one: Exhibits antimicrobial properties.
3-(2-bromoacetyl)-2H-chromen-2-one: Used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethanimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-ethanimidoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,12-13H,1H3 |
InChI Key |
AXPPRQQWMUYKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
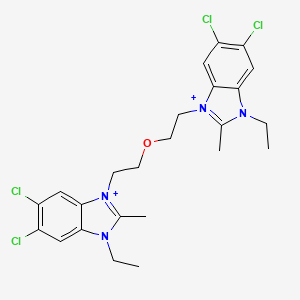
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

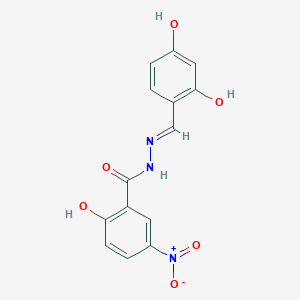
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)
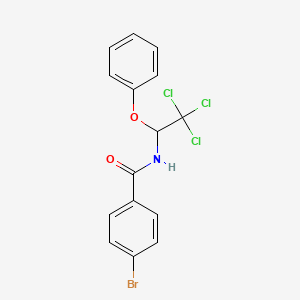
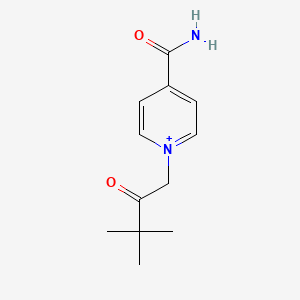
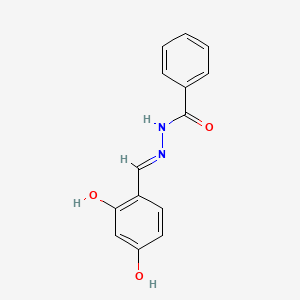
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
